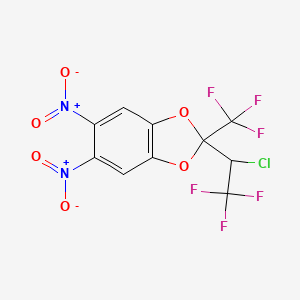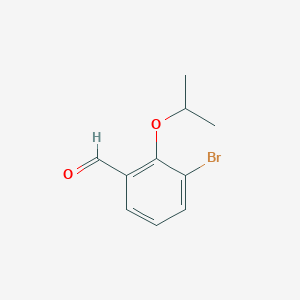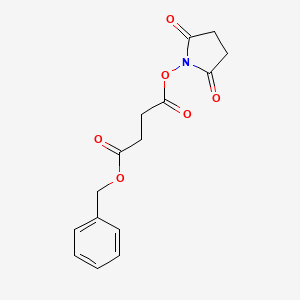
1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol (DMTFP) is a pyrazole derivative that has been extensively studied in scientific research due to its unique properties and potential applications. It is a white crystalline solid with a molecular weight of 220.2 g/mol and a melting point of 117-118 °C. DMTFP is a versatile molecule that has been used in various fields such as organic synthesis, pharmaceuticals, and materials science.
科学研究应用
1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol has been extensively studied in scientific research due to its unique properties and potential applications. It has been used as a ligand in transition metal-catalyzed reactions, as a catalyst in organic synthesis, and as a reagent in the synthesis of various organic compounds. Additionally, it has been used in the synthesis of pharmaceuticals and materials science applications.
作用机制
The mechanism of action of 1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol is not fully understood. However, it is believed to act as a Lewis base, forming hydrogen bonds with other molecules. This allows it to interact with other molecules in the environment, such as transition metal complexes, and to facilitate the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to interact with various proteins and enzymes in the body, which suggests that it may have an effect on biochemical pathways. Additionally, it has been shown to interact with cell membranes, suggesting that it may have an effect on cellular processes.
实验室实验的优点和局限性
The main advantage of using 1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol in laboratory experiments is its versatility. It can be used in a variety of reactions, and it has a relatively low cost compared to other reagents. Additionally, it is relatively easy to handle and store. However, it is important to note that this compound is a relatively unstable molecule and can decompose under certain conditions.
未来方向
1. 1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol could be used in the development of new pharmaceuticals and materials.
2. Further research could be conducted to better understand the biochemical and physiological effects of this compound.
3. This compound could be used in the development of new catalysts for organic synthesis.
4. This compound could be used in the development of new transition metal complexes.
5. This compound could be used in the development of new analytical methods.
6. This compound could be used in the development of new drug delivery systems.
7. This compound could be used in the development of new imaging techniques.
8. Further research could be conducted to better understand the mechanism of action of this compound.
9. This compound could be used in the development of new catalysts for electrochemical reactions.
10. This compound could be used in the development of new materials for energy storage.
合成方法
The synthesis of 1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol is generally achieved via the reaction of 1,4-dimethyl-5-trifluoromethylpyrazole with ethyl chloroformate in the presence of a base. This reaction is usually carried out in anhydrous conditions, such as in a glove box, to prevent the formation of water during the reaction. The reaction is typically carried out at room temperature, and the product can be isolated by filtration and recrystallization.
属性
IUPAC Name |
2,4-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c1-3-4(6(7,8)9)11(2)10-5(3)12/h1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRBPDNRPIFELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(NC1=O)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6325365.png)




![4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile](/img/structure/B6325389.png)



